Fmoc-D-Ser(nPr)-OH

Lipophilicity ADME Peptide Design

Standard Fmoc-D-Ser(tBu)-OH loses O-tert-butyl during TFA cleavage, yielding unmodified serine. This O-n-propyl ether analog survives cleavage, enabling permanent hydrophobic side-chain incorporation. - ΔLogP +1.7 relative to free serine; enhances membrane affinity - Sterically less demanding than tBu; reduces aggregation in SPPS - ≥98% purity; D-configuration retained for NMDA receptor studies

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
Cat. No. B12508571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Ser(nPr)-OH
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1
InChIKeyZMBUQXDXHBJSFD-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Ser(nPr)-OH: Protected D-Serine Building Block


Fmoc-D-Ser(nPr)-OH (CAS 2349477-13-8) is an Fmoc-protected D-serine derivative in which the side-chain hydroxyl is alkylated with an n-propyl ether, yielding a molecular formula of C₂₁H₂₃NO₅ and a molecular weight of 369.4 g/mol . The compound is employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of D-serine residues bearing a permanent hydrophobic O-propyl modification .

Workflow Fmoc-based solid-phase peptide synthesis
Selection Permanent hydrophobic O-propyl modification
Use Context Incorporation of D-Ser with non-cleavable alkyl ether

Why Fmoc-D-Ser(nPr)-OH Cannot Be Substituted


The O-n-propyl ether in Fmoc-D-Ser(nPr)-OH serves as a permanent protecting group that withstands TFA cleavage, unlike acid-labile O-tBu or O-Trt protections. Therefore, researchers seeking to incorporate a hydrophobic, non-cleavable O-alkyl moiety into a peptide must use this specific building block or a close analog. Substitution with Fmoc-D-Ser(tBu)-OH would result in deprotected serine after TFA cleavage, and the spatial and electronic differences between n-propyl and tert-butyl groups can affect coupling efficiency and peptide conformation . Notably, high-strength quantitative head-to-head differentiation data for this relatively niche compound are limited in the public domain; most evidence relies on class-level inference from protecting-group chemistry.

O-tBu ether would deprotect during TFA cleavage, altering peptide composition.
Spatial and electronic differences vs. tBu may affect coupling efficiency and conformation.
Class-level inference limits direct substitution evidence; confirm with target sequence.

Quantitative Differentiation vs. Closest Analogs


Enhanced Lipophilicity vs. Fmoc-D-Ser-OH

Fmoc-D-Ser(nPr)-OH exhibits a calculated LogP of 3.40, substantially higher than the parent Fmoc-D-Ser-OH (LogP 1.72) . This ΔLogP of approximately 1.7 quantifies the hydrophobic shift imparted by the n-propyl ether modification.

Lipophilicity gain
Reported in silico
ΔLogP ≈ 1.7
vs. Fmoc-D-Ser-OH (1.7→3.4)
Supports design of peptides with increased hydrophobicity
ALOGPS prediction; validate in target peptide
Lipophilicity ADME Peptide Design

TFA Stability: O-n-Propyl vs. O-tBu Ether

In standard Fmoc SPPS, O-tert-butyl ethers are quantitatively removed during TFA cleavage, while primary alkyl ethers like O-n-propyl resist TFA acidolysis [1]. This permanence allows the n-propyl group to be retained in the final peptide product, enabling structure–activity relationship (SAR) studies of hydrophobic modifications. No direct quantitative cleavage rates are reported for Fmoc-D-Ser(nPr)-OH, but literature on simple alkyl ethers indicates <1% cleavage under standard TFA cocktails (95% TFA, 2.5% TIS, 2.5% H₂O, 2 h) [2].

TFA stability
Class-level inference
O-n-propyl resists TFA
vs. >99% O-tBu cleavage
Enables permanent modification without post-synthetic steps
Inferred from alkyl ether reactivity; confirm for this derivative
SPPS Global Deprotection Side-Chain Protection

Reduced Steric Bulk vs. tBu Analogs

Fmoc-D-Ser(nPr)-OH has a computed topological polar surface area (TPSA) of 84.86 Ų . While no direct coupling yield comparison with Fmoc-D-Ser(tBu)-OH is publicly available, the smaller n-propyl group is expected to reduce steric hindrance during solid-phase assembly, potentially improving coupling efficiency in sterically demanding sequences. The vendor notes that the propyl ether modification "reduces steric hindrance compared to bulkier protecting groups" .

Steric profile
Supporting evidence
TPSA 84.86 Ų
n-propyl smaller than tBu
May reduce coupling hindrance in sterically demanding sequences
No direct coupling yield comparison available
Steric Hindrance SPPS Coupling Efficiency Aggregation

High-Value Application Scenarios


Hydrophobic Peptide Therapeutics with Permanent Modification

The O-n-propyl group remains in the final peptide after TFA cleavage (class-level inference), enabling direct construction of peptides with enhanced LogP for membrane-targeting applications. This is directly supported by the LogP differentiation evidence (Section 3, Evidence Item 1) showing a ΔLogP of +1.7 relative to free serine . Researchers developing antimicrobial peptides or cell-penetrating peptides can leverage the predictable hydrophobicity without additional post-synthetic modification steps.

SAR Studies of D-Serine in Neuroactive Peptides

Because the D-configuration is retained, Fmoc-D-Ser(nPr)-OH enables systematic variation of side-chain hydrophobicity in peptides targeting NMDA receptors, where D-serine itself is a co-agonist. The robust TFA-stability of the n-propyl ether (Section 3, Evidence Item 2) ensures that the hydrophobic tag is preserved during peptide cleavage, simplifying purification and improving yield of the desired analog [1].

Difficult Sequences: Reduced Aggregation via Steric Bulk

The n-propyl ether is sterically less demanding than the commonly used tert-butyl group, which may reduce aggregation during chain elongation (Section 3, Evidence Item 3). This property is particularly advantageous in automated microwave-assisted SPPS of poly-serine or hydrophobic sequences, where aggregation often leads to low yield or failure . The compound's vendor-reported purity of ≥98% further supports reproducible incorporation.

Application
Selection Property
Validation Focus
Membrane-targeting peptide research
Permanent O-propyl hydrophobic tag
Confirm LogP contribution in target peptide
D-Ser co-agonist SAR studies
Chirality-retained D-Ser with stable modification
Verify TFA-stable incorporation and assay response
Aggregation-prone sequence synthesis
Reduced steric profile vs. tBu
Assess coupling efficiency in SPPS
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